molecular formula C8H12ClNS B8095152 N-methyl-3-(methylsulfanyl)aniline hydrochloride

N-methyl-3-(methylsulfanyl)aniline hydrochloride

Cat. No.: B8095152
M. Wt: 189.71 g/mol
InChI Key: ICKJYYAUSIEUGQ-UHFFFAOYSA-N
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Description

N-methyl-3-(methylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C8H11NS·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfanyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylsulfanyl)aniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 3-(methylsulfanyl)aniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic methylation of 3-(methylsulfanyl)aniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This process proceeds under mild conditions and is practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions may require a base and are often conducted at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-methyl-3-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(methylsulfanyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use and the specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(methylsulfanyl)aniline hydrochloride
  • N-methyl-2-(methylsulfanyl)aniline hydrochloride
  • N-ethyl-3-(methylsulfanyl)aniline hydrochloride

Uniqueness

N-methyl-3-(methylsulfanyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

N-methyl-3-methylsulfanylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-9-7-4-3-5-8(6-7)10-2;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKJYYAUSIEUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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